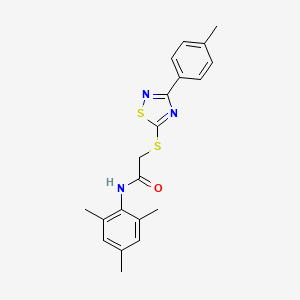

N-mesityl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-mesityl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a p-tolyl group at the 3-position and a thioacetamide moiety at the 5-position.

The mesityl group may enhance metabolic stability compared to simpler aryl substituents, while the p-tolyl-thiadiazole moiety could contribute to π-π stacking interactions in biological targets. Computational studies on similar compounds suggest that such derivatives exhibit favorable binding energies with enzymes like cyclin-dependent kinases (CDKs) or α-glucosidase .

Properties

IUPAC Name |

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS2/c1-12-5-7-16(8-6-12)19-22-20(26-23-19)25-11-17(24)21-18-14(3)9-13(2)10-15(18)4/h5-10H,11H2,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMFZSHGWAXAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of mesityl chloride with p-tolylthiourea under specific conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The final step involves the acylation of the thiadiazole derivative with acetic anhydride to introduce the acetamide group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-mesityl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of mesityl acetamide with thiocarbonyl compounds under acidic or basic conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have reported on the anticancer efficacy of similar thiadiazole derivatives:

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of thiadiazole derivatives against prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cell lines using the MTT assay. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Overview

In addition to anticancer properties, this compound has shown promising results in antimicrobial assays against various pathogens.

Evaluation Methods

Antimicrobial activity is typically assessed through methods such as disk diffusion and broth microdilution to determine Minimum Inhibitory Concentration (MIC).

Findings

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiadiazole ring or substituents on the mesityl group can significantly influence its potency and selectivity.

Mechanism of Action

The mechanism of action of N-mesityl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a family of thiadiazole-thioacetamide derivatives. Key structural variations among analogs include:

- Aryl substituents on the thiadiazole ring : The p-tolyl group in the target compound contrasts with phenyl, halogenated phenyl (e.g., 4-bromophenyl in compound 9c ), or methylthio groups (e.g., CAS 876895-57-7 ). Bulkier groups like mesityl may reduce solubility but improve target selectivity.

- Acetamide modifications: The mesityl-substituted acetamide differs from derivatives with thiazole-triazole appendages (e.g., compound 9a ) or sodium carboxylate salts (e.g., sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate ), which exhibit enhanced solubility and enzyme interaction.

Physicochemical Properties

- Thermal stability : Thiadiazole derivatives typically exhibit high melting points (>200°C) due to rigid aromatic cores .

Computational and Crystallographic Insights

- Docking studies : Analogous compounds (e.g., 9c ) show binding modes where the thiadiazole and aryl groups occupy hydrophobic enzyme pockets. The mesityl group may further optimize van der Waals interactions.

- Crystallography : Programs like SHELXL and ORTEP-3 are critical for resolving thiadiazole ring puckering and confirming substituent geometry .

Biological Activity

N-mesityl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a mesityl group and a thiadiazole moiety, which are crucial for its biological activity. The presence of the thiadiazole ring is known to enhance the compound's interaction with biological targets.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of thiadiazoles exhibit significant antibacterial and antifungal activities against various pathogens. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to significant | |

| E. coli | Significant | |

| Aspergillus niger | Moderate |

Antitumor Activity

The compound's potential as an antitumor agent is particularly noteworthy. Thiadiazole derivatives have been explored for their cytotoxic effects on various cancer cell lines. For example, one study highlighted that a related thiadiazole compound inhibited the Abl protein kinase with an IC50 value of 7.4 µM in K562 chronic myelogenous leukemia cells . This suggests that this compound may possess similar antitumor properties.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular proliferation and survival pathways.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some thiadiazole derivatives can increase ROS levels in cells, contributing to their cytotoxic effects.

Case Studies

Several studies have investigated the biological activities of thiadiazole derivatives:

- A study published in 2018 assessed various 1,3,4-thiadiazole derivatives for their antimicrobial activities and found that certain substitutions significantly enhanced efficacy against both bacterial and fungal strains .

- Another research article focused on the synthesis and evaluation of novel thiadiazole derivatives for their antitumor potential, demonstrating promising results against multiple cancer cell lines .

Q & A

Basic: What are the recommended synthetic routes for N-mesityl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves coupling a thiol-containing thiadiazole intermediate with a mesityl-substituted acetamide precursor. Key steps include:

- Thiadiazole formation : Cyclization of thiosemicarbazides or oxidative cyclization of thioamides under acidic conditions (e.g., glacial acetic acid reflux) to form the 1,2,4-thiadiazole core .

- Thioether linkage : Nucleophilic substitution between a thiol group on the thiadiazole and a chloroacetamide derivative, often catalyzed by triethylamine in solvents like dioxane or ethanol .

- Optimization : Yield and purity depend on stoichiometric ratios (e.g., 1:1 molar ratio of reactants), solvent choice (polar aprotic solvents enhance reactivity), and temperature control (reflux at 80–100°C minimizes side reactions) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Answer:

- Spectroscopy :

- Crystallography :

Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity trends?

Answer:

- Methodology :

- Applications :

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

Answer:

- Disorder handling :

- Twinning :

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Advanced: What role does the thiadiazole-thioacetamide scaffold play in biological activity, and how can substitutions modulate this?

Answer:

- Mechanistic insights :

- Structure-activity relationships :

Advanced: How can synthetic byproducts or impurities be identified and mitigated?

Answer:

- Analytical methods :

- Mitigation strategies :

Advanced: What are the challenges in computational modeling of thiadiazole-containing compounds?

Answer:

- Conformational flexibility :

- Solvent effects :

- Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.